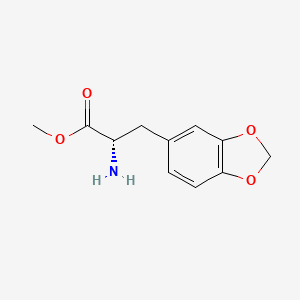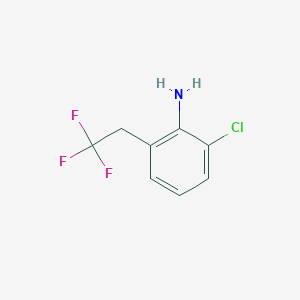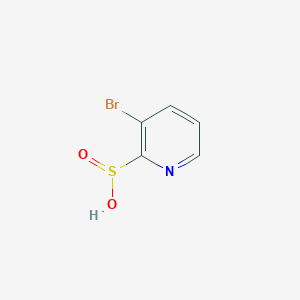
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of both a benzyloxycarbonyl group and a fluorine atom in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group, which is introduced via reaction with benzyl chloroformate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, thiols, or amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- tert-Butoxycarbonyl (Boc) derivatives
- Fluorinated piperidine derivatives
Uniqueness
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is unique due to the combination of a benzyloxycarbonyl protecting group and a fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C14H16FNO4 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
(2R,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
OFKSKDKKCNWFIA-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN([C@H](C[C@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)


![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
